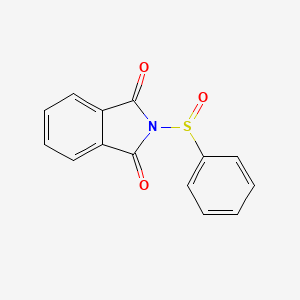

1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)-

Description

1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- is a heterocyclic compound derived from the isoindole-1,3-dione (phthalimide) scaffold, modified with a phenylsulfinyl (-S(O)C₆H₅) substituent at the 2-position. The core structure consists of a bicyclic system with two ketone groups, contributing to its rigidity and polarity. The phenylsulfinyl group introduces sulfur and oxygen atoms, enhancing the compound's electronic and steric properties, which influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

40167-15-5 |

|---|---|

Molecular Formula |

C14H9NO3S |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

2-(benzenesulfinyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H9NO3S/c16-13-11-8-4-5-9-12(11)14(17)15(13)19(18)10-6-2-1-3-7-10/h1-9H |

InChI Key |

JRBVENZNVISJCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)-

General Synthetic Strategy

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically starts from phthalic anhydride or substituted phthalic acid derivatives, which are converted into isoindoline-1,3-dione cores. Introduction of the phenylsulfinyl group at the 2-position generally involves oxidation of a corresponding phenylthio derivative or direct sulfoxidation on a phenylthio-substituted isoindoline-1,3-dione intermediate.

Key Synthetic Steps

Formation of Isoindoline-1,3-dione Core

Starting from 3-aminophthalic acid derivatives or phthalic anhydride, condensation with amines such as 3-aminopiperidine-2,6-dione salts under elevated temperatures (90–150°C) in organic solvents (e.g., acetic acid, toluene) yields hydroxy-substituted isoindoline-1,3-dione intermediates. The reaction may be catalyzed or facilitated by organic bases like triethylamine.

Protecting groups such as methyl esters on carboxyl functions are commonly used to prevent side reactions during multi-step synthesis. Hydrolysis of these esters to free acids is performed under basic (NaOH) or acidic (HCl) conditions in mixed solvents like water/ethanol at 50–90°C.

Introduction of Phenylsulfinyl Group

The phenylsulfinyl substituent is introduced by oxidation of a phenylthio precursor. This can be achieved by controlled oxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions to avoid overoxidation to sulfone.

Alternatively, the phenylsulfinyl group can be introduced via nucleophilic substitution reactions where a phenylsulfinyl anion or equivalent reacts with a suitable leaving group on the isoindoline-1,3-dione scaffold.

Aminomethylation and Mannich-Type Reactions

The acidic proton at the 2-position imide nitrogen enables aminomethylation via Mannich reactions, employing aqueous formaldehyde and arylpiperazines under reflux in tetrahydrofuran (THF). This introduces nitrogen-containing pharmacophores, which can be further functionalized.

The Mannich reaction proceeds with good yields (47–93%) and is monitored by thin-layer chromatography (TLC). Final products are purified by recrystallization from ethanol or ethanol/hexane mixtures.

Deprotection and Functional Group Transformations

Hydroxyl protecting groups on intermediates are removed by treatment with Lewis acids such as AlCl3 or BCl3 at controlled temperatures to yield free hydroxyl functionalities.

Reduction of nitro precursors to amino derivatives is performed using iron/HCl, zinc/acetic acid, or catalytic hydrogenation at room temperature to 50°C in methanol or ethanol solvents.

Summary Table of Preparation Conditions

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:

Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the phenylsulfinyl group can yield the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfinyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a fluorophore, it interacts with lipid droplets in cells, emitting fluorescence upon aggregation . In medicinal applications, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The phenylsulfinyl substituent distinguishes this compound from other isoindole-1,3-dione derivatives. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

- Polarity : The phenylsulfinyl group increases polarity compared to phenyl or alkyl substituents, improving solubility in polar solvents like DMF or DMSO.

- Stability : Sulfinyl groups are susceptible to oxidation, making this compound less stable than thioether analogs (e.g., phenylthio derivatives) but more reactive in redox-active environments .

Research Findings and Data

Molecular Docking Insights

Studies on isoindole-1,3-dione derivatives reveal that substituents critically affect binding affinities. For example:

- Phenylethyl derivatives dock into sodium channels with binding energies comparable to phenytoin, a reference anticonvulsant .

- Sulfinyl groups in compound II () show higher binding scores to acetylcholinesterase than non-sulfur analogs, attributed to interactions with catalytic serine residues .

GC-MS Behavior

- Retention times : Electron-withdrawing groups (e.g., 2-chlorophenyl) increase retention times (19.189 min ), while sulfinyl groups may exhibit intermediate retention due to balanced polarity.

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

- Chemical Name : 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)-

- CAS Number : 590073

- Molecular Formula : C14H9NO3S

- Molecular Weight : 273.29 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent. Key areas of activity include:

- Antioxidant Activity : Compounds related to isoindole derivatives have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

-

Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in inflammatory and metabolic pathways:

- Cyclooxygenase (COX) : Isoindole derivatives exhibit COX-1 and COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. Some derivatives have shown greater inhibition than standard drugs like meloxicam .

- Monoamine Oxidase (MAO) : The compound also interacts with MAO-B, suggesting potential applications in neurodegenerative diseases .

Synthesis and Evaluation

Recent studies have synthesized various derivatives of isoindole-1,3(2H)-dione to evaluate their biological activities:

- Hybrid Compounds : A study synthesized hybrid isoindole-1,3(2H)-dione compounds with a tetrazole moiety. These compounds showed significant inhibition against xanthine oxidase (XO) and carbonic anhydrase isoenzymes (hCA I and hCA II) with IC50 values lower than standard inhibitors .

- N-Substituted Derivatives : Another research highlighted N-substituted isoindole derivatives that demonstrated strong COX inhibition and antioxidant activity. These compounds were characterized using various analytical techniques such as FT-IR and NMR .

- Pharmacokinetics : Studies utilizing bioinformatics tools indicated that these compounds possess favorable pharmacokinetic properties, including good intestinal absorption and central nervous system permeability .

Data Summary Table

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Pro-inflammatory Factors : Isoindole derivatives modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .

- Oxidative Stress Modulation : The antioxidant activity is attributed to the ability of these compounds to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing sulfinyl groups into isoindole-1,3-dione derivatives?

- Methodological Answer : Sulfinyl groups can be introduced via oxidation of thioether precursors. For example, thioether-substituted isoindole-diones (e.g., compounds with -S-Ph groups) can be oxidized using meta-chloroperbenzoic acid (mCPBA) or other oxidizing agents to yield sulfinyl derivatives. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid over-oxidation to sulfones. Characterization of intermediates via thin-layer chromatography (TLC) and NMR is critical for monitoring progress .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of 2-(phenylsulfinyl)-substituted isoindole-1,3-dione?

- Methodological Answer :

- ¹H NMR : The sulfinyl group (-S(O)-) induces deshielding of nearby protons, with characteristic splitting patterns due to diastereotopic effects if chirality is present. For example, aromatic protons adjacent to the sulfinyl group may show downfield shifts (δ 7.5–8.5 ppm) .

- ¹³C NMR : The sulfinyl group’s electron-withdrawing effect shifts carbonyl carbons (C=O) of the isoindole-dione core to ~168–170 ppm. The sulfinyl sulfur’s stereochemistry can influence coupling constants in ¹H-¹³C HMBC spectra .

Q. What stability considerations are critical for sulfinyl-substituted isoindole-diones under experimental storage conditions?

- Methodological Answer : Sulfinyl groups are prone to hydrolysis and oxidation. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds (e.g., degradation onset temperatures >200°C for related isoindole-diones) .

- Hygroscopicity Testing : Storage under inert atmospheres (N₂/Ar) and desiccants (e.g., silica gel) is recommended to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can stereochemical ambiguity in sulfinyl-substituted isoindole-diones be resolved?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) can unambiguously determine sulfinyl group stereochemistry. Crystallization conditions (e.g., slow evaporation from ethanol) must be optimized for high-quality crystals .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) for enantiomeric resolution. Mobile phase composition (e.g., hexane/isopropanol) and temperature gradients should be tailored to retention times .

Q. What computational approaches predict the hydrophobicity and reactivity of sulfinyl-substituted isoindole-diones?

- Methodological Answer :

- XLogP3-AA : Calculated hydrophobicity parameters (e.g., XLogP ~-1.2 for PEGylated analogs) guide solubility predictions in polar solvents like DMSO or ethanol .

- Density Functional Theory (DFT) : Modeling frontier molecular orbitals (HOMO/LUMO) predicts electrophilic/nucleophilic sites. For example, sulfinyl groups may enhance electrophilicity at the isoindole-dione carbonyl .

Q. How do sulfinyl substituents influence polymer degradation pathways in isoindole-dione-containing materials?

- Methodological Answer : In polymer matrices (e.g., polyamide-imides), sulfinyl groups may alter thermal degradation mechanisms. Pyrolysis-GC/MS studies (as in ) can identify volatile degradation products (e.g., phthalimide fragments or sulfur oxides). Comparative studies with thioether or sulfone analogs are essential to isolate sulfinyl-specific effects .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for sulfinyl-substituted isoindole-diones?

- Methodological Answer : Yield variations often stem from:

- Oxidation Efficiency : Incomplete conversion of thioethers to sulfoxides (e.g., due to reagent purity or competing side reactions). Use of oxidizing agents like NaIO₄ or H₂O₂ may improve reproducibility .

- Purification Challenges : Sulfinyl compounds may co-elute with byproducts during column chromatography. Alternative purification methods (e.g., preparative HPLC or recrystallization) should be explored .

Q. Why do NMR spectral data for similar sulfinyl compounds vary across studies?

- Methodological Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.